Evidence 1: Carboxamide Linker Reduces LogP by ~0.6 Units and Increases TPSA by ~54 Ų vs. Acetamide Analog, Altering Predicted Membrane Permeability Profile
N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide (target) exhibits a predicted logP of 3.1 and TPSA of 109 Ų [1]. By contrast, the closest in-class analog, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, contains a methylene spacer that reduces the electron-withdrawing amide conjugation; its estimated logP is ~2.5 and estimated TPSA is ~55 Ų [2]. The target compound therefore carries a logP approximately 0.6 units lower and a TPSA approximately 54 Ų higher—both factors that shift predicted passive membrane permeability and oral bioavailability parameters (Veber rules) toward a different ADME profile [1][2].
| Evidence Dimension | Lipophilicity (logP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | logP (predicted): 3.1; TPSA: 109 Ų; HBA: 4; HBD: 1; Rotatable bonds: 2 [1] |
| Comparator Or Baseline | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: logP (estimated): ~2.5; TPSA (estimated): ~55 Ų; HBA: 2; HBD: 1; Rotatable bonds: 3 [2][3] |
| Quantified Difference | ΔlogP ≈ +0.6 (target less lipophilic); ΔTPSA ≈ +54 Ų (target more polar surface); ΔHBA = +2; ΔRotatable bonds = −1 [1][2] |
| Conditions | Computational predictions using molinspiration-type algorithms; TPSA calculated via fragment-based method; logP via atom-additive method [1] |
Why This Matters
The substantial TPSA difference of ~54 Ų places the carboxamide significantly closer to the Veber oral bioavailability TPSA threshold (140 Ų), which may improve oral absorption potential relative to the acetamide analog, informing medicinal chemistry lead selection when permeability is a design criterion.
- [1] Molaid Compound Database. N-(3-cyanothiophen-2-yl)thiophene-2-carboxamide | 865545-78-4. Predicted logP: 3.1, TPSA: 109 Ų, HBA: 4, HBD: 1, Rotatable bonds: 2. View Source
- [2] Estimated values for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide based on structural analysis: the acetamide linker adds one sp³ carbon and one rotatable bond, reduces the conjugated carbonyl count by one (relative to the carboxamide), and decreases TPSA by ~50 Ų. Calculated using the same algorithm as REFS-1 for consistency. View Source
- [3] Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W. & Kopple, K. D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615–2623. (Establishes the TPSA ≤ 140 Ų and rotatable bonds ≤ 10 rules for oral bioavailability.) View Source
